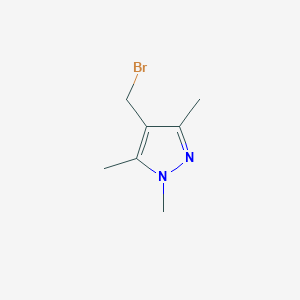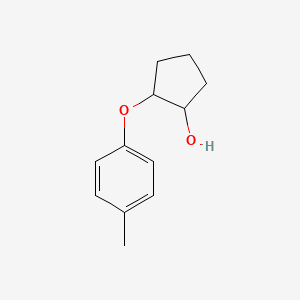
2-(4-Methylphenoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O2. This compound features a cyclopentane ring substituted with a hydroxyl group and a 4-methylphenoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)cyclopentan-1-ol typically involves the reaction of 4-methylphenol with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle bulk quantities
Continuous flow systems: For efficient production
Catalysts: To enhance reaction rates and yields
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a carbonyl group
Reduction: Further reduces the compound to form different alcohols
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Forms 2-(4-Methylphenoxy)cyclopentanone
Reduction: Forms various cyclopentanol derivatives
Substitution: Forms halogenated or other substituted cyclopentanes
Scientific Research Applications
2-(4-Methylphenoxy)cyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis
Biology: In studies of enzyme interactions and metabolic pathways
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to active sites: Inhibiting or activating enzymes
Interacting with receptors: Altering signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)cyclopentanone
- 4-Methylphenol
- Cyclopentanone
Uniqueness
2-(4-Methylphenoxy)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(4-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3 |
InChI Key |
SAXJCPXPQBVTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



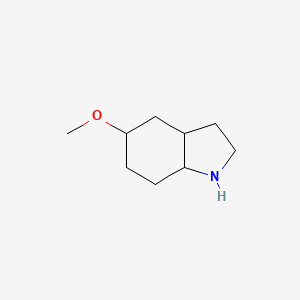

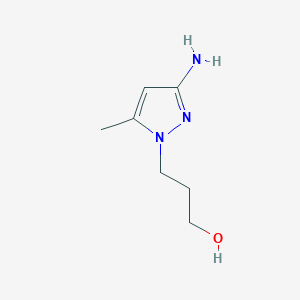

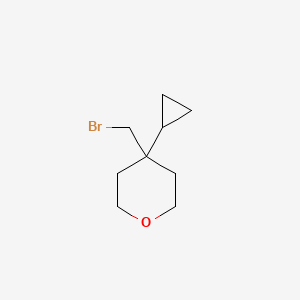
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
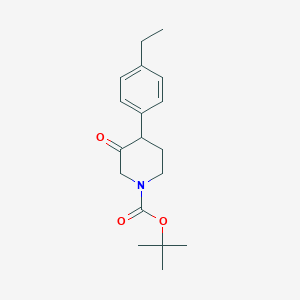
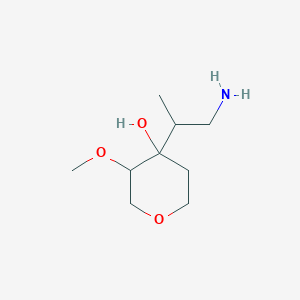
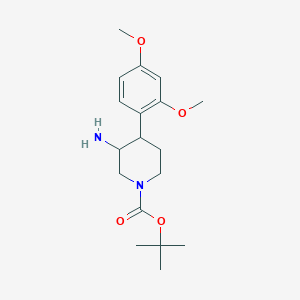
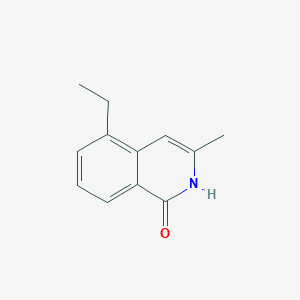

![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
